1-Amino-3-hydroxy-3-methylbutan-2-one hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-hydroxy-3-methylbutan-2-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Starting Materials: The synthesis begins with the selection of suitable starting materials, such as 3-hydroxy-3-methylbutan-2-one and an amine source.
Reaction Conditions: The reaction is carried out under specific conditions, including temperature, pressure, and the presence of catalysts or reagents that facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-hydroxy-3-methylbutan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2), can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
1-Amino-3-hydroxy-3-methylbutan-2-one hydrochloride has diverse applications in scientific research, including:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biochemical Studies: The compound is employed in biochemical assays to study enzyme activity and metabolic pathways.
Organic Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Mechanism of Action
The mechanism of action of 1-Amino-3-hydroxy-3-methylbutan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-3-hydroxy-3-methylbutan-2-one: The non-hydrochloride form of the compound.
3-Hydroxy-3-methylbutan-2-one: A precursor in the synthesis of the compound.
Amino alcohols: Compounds with similar functional groups, such as 2-amino-2-methyl-1-propanol.
Uniqueness: 1-Amino-3-hydroxy-3-methylbutan-2-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C5H12ClNO2 |
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Molecular Weight |
153.61 g/mol |
IUPAC Name |
1-amino-3-hydroxy-3-methylbutan-2-one;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-5(2,8)4(7)3-6;/h8H,3,6H2,1-2H3;1H |
InChI Key |
VUHOSELPZGOZFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)CN)O.Cl |
Origin of Product |
United States |
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